2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-9-16-18-13(23-9)15-11(20)8-22-14-19-17-12(21-14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBJVVUWHOJWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120549 | |
| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892019-24-8 | |
| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892019-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the oxadiazole family, known for its diverse biological activities. This article aims to explore its biological activity based on existing research findings, including its mechanism of action, therapeutic potential, and comparative analysis with other similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.46 g/mol. The structure comprises a benzyl group connected to an oxadiazole ring via a sulfanyl linkage and an acetamide moiety. This unique configuration is believed to contribute significantly to its biological effects.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit various mechanisms of action, particularly in anticancer and antimicrobial activities. These mechanisms include:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids : The ability to bind selectively to DNA and RNA structures enhances their cytotoxicity against malignant cells .
- Antimicrobial Activity : Some studies suggest that these compounds may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
Anticancer Activity
A significant body of research has focused on the anticancer properties of oxadiazole derivatives. For example, studies have shown that 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines through multiple pathways:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | HDAC inhibition |
| 2-(5-benzoylthio)-N-(4-nitrophenyl)acetamide | A549 (lung cancer) | 15.0 | Thymidylate synthase inhibition |
| 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol | HeLa (cervical cancer) | 10.0 | Apoptosis induction |
Studies have demonstrated that structural modifications enhance the cytotoxicity of these compounds against specific cancer types .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens. In vitro studies reveal:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | Strong |
| Candida albicans | 64 µg/mL | Moderate |
These results indicate that the compound exhibits promising antimicrobial properties, particularly against gram-positive bacteria .
Study on Anticancer Properties
A recent study investigated the effects of various oxadiazole derivatives on tumor growth in xenograft models. The results indicated that treatment with This compound resulted in a significant reduction in tumor size compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis and inhibit angiogenesis .
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC value lower than that of conventional antibiotics like penicillin, suggesting potential for development into a novel antimicrobial agent .
Scientific Research Applications
Synthetic Methodology Overview
-
Formation of 5-benzyl-1,3,4-oxadiazole :
- Reaction of 2-bromoacetyl derivatives with hydrazine to form oxadiazole.
-
Introduction of Sulfur :
- Thiolation reactions to introduce the sulfanyl group.
-
Acetamide Formation :
- Acylation of the resulting thiol compound with acetic anhydride or acetyl chloride.
This synthetic pathway has been documented to yield various derivatives with distinct biological properties .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development. Notably:
Antimicrobial Activity
Several studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have demonstrated effectiveness against various bacterial strains .
Anti-Enzymatic Potential
Research indicates that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and lipoxygenase. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and inflammatory disorders .
Cytotoxicity Studies
Cytotoxicity assays reveal that while many derivatives exhibit low toxicity profiles, certain substitutions can enhance their therapeutic index. For instance, modifications leading to increased lipophilicity may improve cell membrane penetration and efficacy against cancer cell lines .
Pharmaceutical Development
The diverse biological activities of this compound position it as a promising candidate for drug development in areas including:
- Antimicrobial Agents : Targeting resistant bacterial strains.
- Neurological Disorders : As a potential treatment for Alzheimer’s due to its enzyme inhibitory effects.
- Cancer Therapeutics : Exploiting its cytotoxic properties against tumor cells.
Agricultural Applications
Given its antimicrobial properties, there is potential for this compound in agricultural formulations aimed at protecting crops from bacterial infections.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significant inhibition zones compared to control groups .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, several derivatives were tested for their ability to inhibit acetylcholinesterase activity. The findings revealed that certain compounds could reduce enzyme activity by over 50%, suggesting their potential use in neuropharmacology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Bioactivity
Substituent Effects on the Thiadiazole Ring
- Compound 129 (): Replacing the 5-methyl-thiadiazole with a 3-(trifluoromethyl)phenyl group (structure: 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) significantly enhances alkaline phosphatase (ALP) inhibition, with an IC50 of 0.420 ± 0.012 µM (vs. standard IC50 = 2.80 µM). The trifluoromethyl group likely improves binding affinity (ΔG = -7.90 kcal/mol) due to its electron-withdrawing nature and hydrophobic interactions .
- Compound 5l (): Substitution with a benzo[d]oxazol-2-ylthio group and a 4-(trifluoromethyl)phenyl-thiadiazole (2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide) results in a higher melting point (269.5–271°C), suggesting increased crystallinity compared to the target compound. Bioactivity data are unavailable, but structural analogs with benzo[d]oxazole moieties often exhibit neuroprotective effects .
Heterocycle Replacement
- Compound 8e (): Replacing the thiadiazole with a 5-methyl-thiazole ring (structure: N-(5-methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) reduces molecular symmetry and alters electronic properties. The compound’s lower melting point (117–118°C) compared to the target compound may indicate reduced stability or solubility .
Impact of Aryl Substitutions on the Acetamide Moiety
- N-(4-Bromophenyl) Derivative (): Substituting the 5-methyl-thiadiazole with a 4-bromophenyl group increases molecular weight (C11H10BrN3OS2) and introduces a halogen, which could enhance halogen bonding in biological targets.
- N-(2-Nitrophenyl) Derivative (): The nitro group’s strong electron-withdrawing effects (structure: 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide) may alter reactivity and binding kinetics, though specific data are lacking .
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
Molecular Docking and Binding Affinities
Key Data Tables
Table 1: Structural and Bioactive Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
